Methyl 2-methylbut-3-ynoate
Overview
Description
“Methyl 2-methylbut-3-ynoate” is a chemical compound with the molecular formula C5H6O2 . It is also known as “Methyl 3-butynoate” and "Methyl but-3-ynoate" . This compound is used in the preparation of phenylalanine derivatives as non-peptide GLP-1 receptor agonists and sensitizers .
Synthesis Analysis
A high-yielding and operationally simple protocol has been developed for the synthesis of “this compound”. This protocol allows for the production of multi-decagram quantities of this compound from commercially available starting materials and reagents .
Molecular Structure Analysis
The molecular weight of “this compound” is approximately 98.1 . The structure of this compound includes two hydrogen bond acceptors, zero hydrogen bond donors, and three freely rotating bonds .
Chemical Reactions Analysis
“this compound” is commonly used in numerous methodologies to demonstrate the scope of new reactions . It has also been used in a number of natural product total syntheses as well as in medicinal chemistry projects .
Physical and Chemical Properties Analysis
“this compound” has a density of approximately 1.0±0.1 g/cm3, a boiling point of 112.5±23.0 °C at 760 mmHg, and a vapor pressure of 21.7±0.2 mmHg at 25°C . It also has an enthalpy of vaporization of 35.1±3.0 kJ/mol and a flash point of 22.5±20.0 °C .
Safety and Hazards
Future Directions
“Methyl 2-methylbut-3-ynoate” continues to be a molecule of interest in the field of organic chemistry due to its utility in various chemical reactions and syntheses . Its straightforward synthesis from commercially available and inexpensive starting materials and reagents makes it a valuable compound for future research and development .
Mechanism of Action
Action Environment
The action environment refers to how environmental factors influence the compound’s action, efficacy, and stability. Factors such as temperature, pH, and the presence of other compounds can affect how a compound acts within a biological system. Environmental factors can also influence the compound’s stability, potentially affecting its shelf life and effectiveness .
Properties
IUPAC Name |
methyl 2-methylbut-3-ynoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O2/c1-4-5(2)6(7)8-3/h1,5H,2-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXLXCUWRPMTLOH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C#C)C(=O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
112.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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